REACTION_CXSMILES
|
C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.Br[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[F:21][C:22]1[CH:23]=[C:24]([CH:26]=[CH:27][C:28]=1[F:29])[NH2:25].CC(C)([O-])C.[Na+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)C.C1(C)C=CC=CC=1>[F:21][C:22]1[CH:23]=[C:24]([NH:25][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:26]=[CH:27][C:28]=1[F:29] |f:3.4,5.6.7|
|
Name
|
|
Quantity
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3.8 g
|
Type
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reactant
|
Smiles
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C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
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10 g
|
Type
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reactant
|
Smiles
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BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
4.11 g
|
Type
|
reactant
|
Smiles
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FC=1C=C(N)C=CC1F
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring for five to ten minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
In a 300-mL three-neck flask were placed
|
Type
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CUSTOM
|
Details
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The two outer necks were closed with septum caps
|
Type
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CUSTOM
|
Details
|
the center neck was provided with a reflux
|
Type
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ADDITION
|
Details
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filled with nitrogen gas
|
Type
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CUSTOM
|
Details
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With the flask placed on an oil bath
|
Type
|
TEMPERATURE
|
Details
|
the solution therein was gradually heated to 120° C.
|
Type
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STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
to terminate
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature in an atmosphere of nitrogen
|
Type
|
CUSTOM
|
Details
|
The reaction solution was transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
It was washed several times with 100 mL of saturated aqueous solution of sodium chloride
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
With the anhydrous magnesium sulfate filtered out
|
Type
|
CUSTOM
|
Details
|
the organic layer was freed of solvent by means of an evaporator
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |